6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 474709-32-5
VCID: VC7890055
InChI: InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
SMILES: C1=CC2=NC=C(N2C=C1Br)C(=O)NN
Molecular Formula: C8H7BrN4O
Molecular Weight: 255.07 g/mol

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

CAS No.: 474709-32-5

Cat. No.: VC7890055

Molecular Formula: C8H7BrN4O

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide - 474709-32-5

Specification

CAS No. 474709-32-5
Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Standard InChI InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Standard InChI Key QBNAMJNGXIDVSS-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(N2C=C1Br)C(=O)NN
Canonical SMILES C1=CC2=NC=C(N2C=C1Br)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide is C₈H₆BrN₅O, with a molecular weight of 276.07 g/mol. Its structure consists of an imidazo[1,2-a]pyridine scaffold, where the imidazole ring is fused to a pyridine ring. Key substituents include:

  • Bromine at the 6-position, enhancing electrophilic reactivity and potential bioactivity.

  • Carbohydrazide group (-CONHNH₂) at the 3-position, enabling hydrogen bonding and coordination with biological targets.

Table 1: Physicochemical Properties of Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazideC₈H₆BrN₅O276.07Bromine, Carbohydrazide
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acidC₈H₅BrN₂O₂241.04Bromine, Carboxylic acid
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehydeC₈H₅BrN₂O225.04Bromine, Aldehyde

Data derived from analogs suggests that the carbohydrazide derivative likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water . The bromine atom contributes to increased molecular weight and lipophilicity, potentially enhancing membrane permeability in biological systems.

Synthesis Pathways and Reaction Optimization

The synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide can be inferred from methodologies used for related compounds. A plausible route involves two stages: (1) synthesis of the imidazo[1,2-a]pyridine core and (2) functionalization to introduce the carbohydrazide group.

Stage 1: Formation of the Imidazo[1,2-a]pyridine Core

The core structure is typically synthesized via cyclization reactions. For example, 6-bromo-2-aminopyridine reacts with α-brominated carbonyl compounds under microwave-assisted conditions. In one protocol, 6-bromo-2-aminopyridine and 2-bromomalonaldehyde were heated in a 1:1 ethanol-water mixture at 110°C for 10 minutes under argon, yielding 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with an 80% yield .

Stage 2: Conversion to Carbohydrazide

The aldehyde intermediate can be oxidized to the carboxylic acid (e.g., using KMnO₄ or CrO₃), followed by treatment with hydrazine hydrate to form the carbohydrazide. Alternatively, direct nucleophilic substitution of the aldehyde with hydrazine may be feasible under acidic conditions.

Table 2: Representative Reaction Conditions for Carboxylic Acid Derivatives

Starting MaterialReagentConditionsYield
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehydeKMnO₄, H₂SO₄60°C, 4 h70–75%
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acidNH₂NH₂, EtOHReflux, 6 h85%*

*Theoretical yield based on analogous ester-to-hydrazide conversions .

Applications in Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridine derivatives are prized for their diverse bioactivities. While direct studies on 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide are sparse, its structural analogs have demonstrated:

  • Antimycobacterial activity: Carboxylic acid derivatives exhibit MIC values of ≤2 µg/mL against Mycobacterium tuberculosis .

  • Anticancer potential: Similar compounds inhibit PI3K/Akt pathways, reducing proliferation in liver and breast cancer models.

  • Antiviral effects: Hydrazide groups in related molecules show efficacy against RNA viruses by interfering with viral replication machinery.

The carbohydrazide moiety’s ability to chelate metal ions may also position this compound as a candidate for metalloenzyme inhibition or diagnostic imaging agents.

Research Gaps and Future Directions

Despite its promising scaffold, critical gaps exist in the literature:

  • Spectral Data: NMR, IR, and mass spectrometry profiles for the pure compound are unreported.

  • In Vitro Studies: No cytotoxicity or pharmacokinetic data are available.

  • Structure-Activity Relationships (SAR): The impact of the carbohydrazide group on bioactivity remains unvalidated.

Future work should prioritize:

  • Optimization of synthesis protocols to improve yields and purity.

  • Screening against panels of bacterial, viral, and cancer cell lines.

  • Computational modeling to predict target engagement (e.g., kinase inhibition).

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